
Sodium tellurium oxide pentahydrate
Vue d'ensemble
Description
Synthesis Analysis
The hydrothermal synthesis of sodium tellurium oxides, such as β-Na2Te4O9 and Na2Te2O6·1.5H2O, has been achieved using Na2CO3, TeO2, and H2TeO4·2H2O as reagents. These materials exhibit thermally stable frameworks, with their structures determined by single crystal X-ray diffraction. β-Na2Te4O9 shows a three-dimensional framework structure containing TeO4 polyhedra, while Na2Te2O6·1.5H2O has an anionic layered backbone composed of Te(6+)O6 octahedra and Te(4+)O5 polyhedra (Lee & Ok, 2014).
Molecular Structure Analysis
The structural analysis of sodium tellurium oxides has revealed diverse and complex structures. For example, Na2TeW2O9 exhibits a noncentrosymmetric structure comprising distorted W6+O6 octahedra linked to asymmetric Te4+O3 groups, indicating potential for second-harmonic generation (Goodey, Broussard, & Halasyamani, 2002). Such detailed structural characterizations are crucial for understanding the properties and applications of these compounds.
Chemical Reactions and Properties
Sodium tellurite has been identified as a mild and selective oxidizing agent for thiols, leading to the efficient conversion of thiols to disulfides without overoxidation. This chemical property underlines the potential utility of sodium tellurium oxides in organic synthesis and various chemical reactions (Suzuki, Kawato, & Nasu, 1992).
Physical Properties Analysis
The physical properties of sodium tellurium oxides have been explored through methods like thermogravimetric analyses, powder X-ray diffractions, and UV-vis diffuse reflectance. These studies suggest that compounds like β-Na2Te4O9 and Na2Te2O6·1.5H2O are thermally stable up to 480 and 400 °C, respectively, showcasing their robustness and potential for high-temperature applications (Lee & Ok, 2014).
Chemical Properties Analysis
The chemical properties of sodium tellurium oxide pentahydrate and related compounds are characterized by their reactivity and interaction with other compounds. The selective oxidation properties of sodium tellurite, for instance, highlight the compound's utility in synthesizing unsymmetrical disulfides, an essential class of organic compounds (Suzuki, Kawato, & Nasu, 1992).
Applications De Recherche Scientifique
Thermoelectric Applications
- Bismuth telluride (Bi2Te3) nanostructures, synthesized using a cost-effective chemical solution process that includes sodium tellurium oxide as a precursor, have been explored for thermoelectric applications. The synthesis involves metal solutions of bismuth (III) nitrate pentahydrate and tellurium dioxide mixed with sodium hydroxide, yielding nanostructures with significant promise for thermoelectric energy conversion (Mamur et al., 2018).
Synthesis of Novel Sodium Tellurium Oxides
- Researchers have synthesized new sodium tellurium oxide materials, such as β-Na2Te4O9 and Na2Te2O6·1.5H2O, through hydrothermal reactions. These materials exhibit unique structures and thermal stability, expanding the scope of sodium tellurium oxide applications in material sciences (Lee & Ok, 2014).
Energy Storage Applications
- Sodium tellurium oxide derivatives, such as Ni3TeO6 composited with carbon nanotubes, have been proposed as high-energy conversion-type anodes for sodium-ion batteries. This application underscores the potential of sodium tellurium oxide in advanced energy storage technologies (Park et al., 2022).
Nuclear Chemistry and Safety
- The interaction between sea-salt and tellurium, which involves sodium tellurium oxide, was studied to evaluate the effects of salt on fission products. This research is vital for understanding chemical interactions in nuclear safety scenarios, such as the Fukushima accident (Espegren et al., 2018).
Optical Applications
- Sodium tellurium oxide plays a role in the formation of tellurite glass waveguides. The cross-migration of ions, including tellurium and sodium in tellurite-based glass, has been explored for potential use in commercial glass manufacturing, particularly for mid-infrared transparent glasses and waveguide-based devices (Fernandez et al., 2014).
Materials Science and Nanotechnology
- The production of various nanostructures, such as PbTe nanocrystals, has been achieved by using sodium tellurium oxide-related precursors, showcasing its significance in the field of nanotechnology and materials science (Ziqubu et al., 2010).
Heat Storage Materials
- Investigations into the cluster-coagulation model for inorganic substances, including sodium tellurium oxide, have been conducted. This research is aimed at understanding the physicochemical properties of heat-accumulating materials based on sodium tellurium oxide (Amerkhanova et al., 2019).
Waste Management in Nuclear Reprocessing
- Lead tellurite glass, incorporating sodium tellurium oxide, has been evaluated as a potential waste form for immobilizing salt wastes from the electrochemical reprocessing of used nuclear fuel. This application highlights its significance in addressing environmental and waste management challenges in the nuclear industry (Riley et al., 2017).
Safety And Hazards
Orientations Futures
Tellurium nanostructures, which can be synthesized from Sodium tellurium oxide pentahydrate, show great application prospects in next-generation electronics and optoelectronic devices . The future challenges, opportunities, and development directions of tellurium nanomaterials are being actively researched .
Propriétés
IUPAC Name |
disodium;tellurate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O4Te.5H2O/c;;1-5(2,3)4;;;;;/h;;(H2,1,2,3,4);5*1H2/q2*+1;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBVNEXDNNHXIU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.[O-][Te](=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10Na2O9Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10049-23-7 (Parent), 10102-20-2 (Parent) | |
| Record name | Sodium tellurate(IV) pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022451065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30945132 | |
| Record name | Sodium tellurate--water (2/1/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium tellurium oxide pentahydrate | |
CAS RN |
22451-06-5 | |
| Record name | Sodium tellurate(IV) pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022451065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium tellurate--water (2/1/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




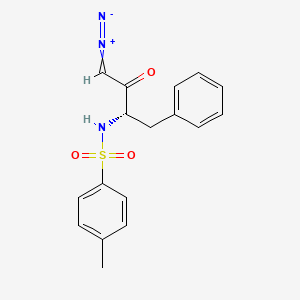
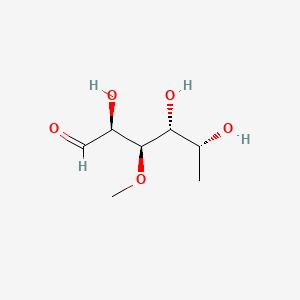
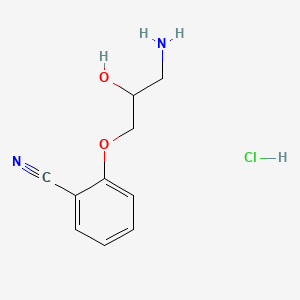

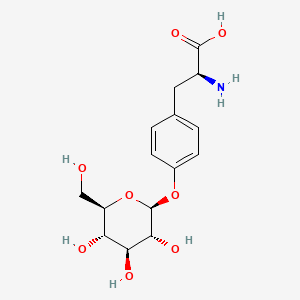
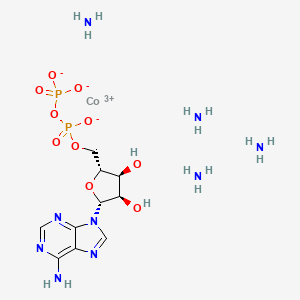
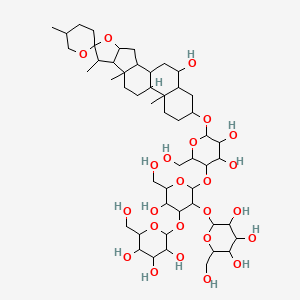
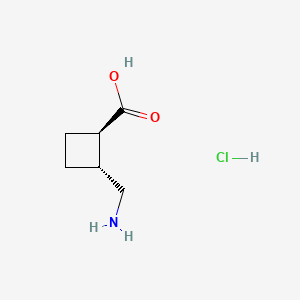
![(2S,3R,4S,5R,6R)-2-[6-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]hexylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1220748.png)
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(3-aminopropoxy)oxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B1220750.png)


